REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[Cl:7][C:8]1[NH:9][C:10]2[C:15]([CH2:16][C:17]=1[CH:18]=[O:19])=[CH:14][C:13]([F:20])=[C:12]([Cl:21])[CH:11]=2.S(S([O-])=O)([O-])=[O:23].[Na+].[Na+]>O.[OH-].[K+]>[Cl:7][C:8]1[C:17]([C:18]([OH:23])=[O:19])=[CH:16][C:15]2[C:10](=[CH:11][C:12]([Cl:21])=[C:13]([F:20])[CH:14]=2)[N:9]=1 |f:0.1,3.4.5,7.8|
|
Name
|
|
Quantity
|
89.3 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2,7-dichloro-6-fluoro-3-formyl-1,4-dihydroquinoline
|
Quantity
|
69.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1NC2=CC(=C(C=C2CC1C=O)F)Cl
|
Name
|
|
Quantity
|
282 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
282 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 30 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained at between 10° and 14° C
|
Type
|
CUSTOM
|
Details
|
to rise to approximately 20° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 10 minutes at a temperature in the region of 20° C.
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous silica for filtration
|
Type
|
WASH
|
Details
|
washed with water (2×250 cc)
|
Type
|
ADDITION
|
Details
|
treated with 35% strength aqueous hydrochloric acid solution (90 cc)
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
EXTRACTION
|
Details
|
is extracted with ethyl acetate (4×500 cc)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water (3×500 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (20 kPa) at 50° C
|
Type
|
WASH
|
Details
|
washed with ethyl ether (2×200 cc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C=C1C(=O)O)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 115.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |